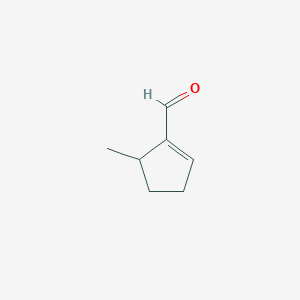
1-Cyclopentene-1-carboxaldehyde, 5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentene-1-carboxaldehyde, 5-methyl- is an organic compound with the molecular formula C7H10O It is a derivative of cyclopentene, featuring a carboxaldehyde group and a methyl substituent
Méthodes De Préparation
The synthesis of 1-Cyclopentene-1-carboxaldehyde, 5-methyl- can be achieved through several routes. One common method involves the reaction of cyclopentadiene with formaldehyde in the presence of a catalyst to form the corresponding cyclopentene derivative. This reaction typically requires controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of advanced catalytic systems and continuous flow reactors to optimize the efficiency and scalability of the synthesis process. These methods are designed to meet the demands of large-scale production while maintaining the quality and consistency of the compound.
Analyse Des Réactions Chimiques
1-Cyclopentene-1-carboxaldehyde, 5-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-Cyclopentene-1-carboxaldehyde, 5-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving aldehydes and related compounds.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents that incorporate the cyclopentene scaffold.
Industry: The compound is utilized in the production of specialty chemicals, fragrances, and flavoring agents due to its distinct chemical properties
Mécanisme D'action
The mechanism by which 1-Cyclopentene-1-carboxaldehyde, 5-methyl- exerts its effects involves interactions with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function. This reactivity is central to its role in chemical synthesis and biological studies .
Comparaison Avec Des Composés Similaires
1-Cyclopentene-1-carboxaldehyde, 5-methyl- can be compared with other similar compounds, such as:
5-Ethylcyclopent-1-enecarboxaldehyde: This compound has an ethyl group instead of a methyl group, leading to differences in reactivity and applications.
Methyl 1-cyclopentene-1-carboxylate: This ester derivative has different chemical properties and uses, particularly in the synthesis of azulene derivatives.
Propriétés
Numéro CAS |
22628-96-2 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
5-methylcyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C7H10O/c1-6-3-2-4-7(6)5-8/h4-6H,2-3H2,1H3 |
Clé InChI |
AXYQVSMERIHUIB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol](/img/structure/B14716816.png)
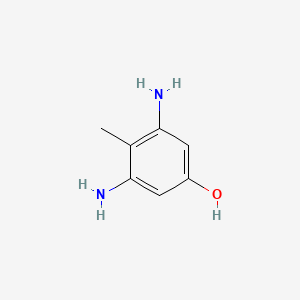
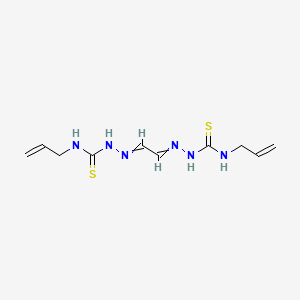


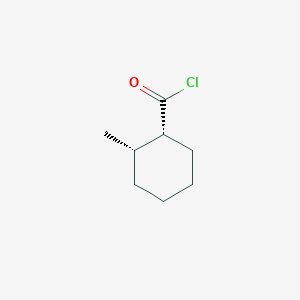
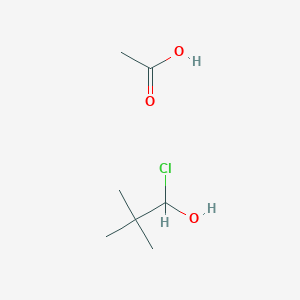

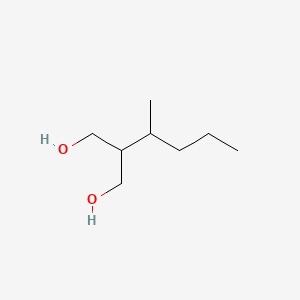

![N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide](/img/structure/B14716876.png)



